molecular formula C18H12ClN3S B12156762 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12156762
M. Wt: 337.8 g/mol
InChI Key: IYKHMVAGMXFVRD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a phenyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the thieno[2,3-d]pyrimidine core. The final step involves the amination of the thieno[2,3-d]pyrimidine with aniline to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C18H12ClN3S

Molecular Weight

337.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H12ClN3S/c19-13-8-6-12(7-9-13)15-10-23-18-16(15)17(20-11-21-18)22-14-4-2-1-3-5-14/h1-11H,(H,20,21,22)

InChI Key

IYKHMVAGMXFVRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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